RBN-2397 - 2381037-82-5

RBN-2397

Catalog Number: EVT-2879942
CAS Number: 2381037-82-5
Molecular Formula: C20H23F6N7O3
Molecular Weight: 523.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RBN-2397, also known as RBN-2397, is a potent and selective small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7) catalytic function. [, ] It is classified as a first-in-class PARP7 inhibitor, meaning it is the first of its kind to be investigated in clinical trials. [] RBN-2397 is being explored in oncology research for its potential to activate the Type I interferon (IFN) response within tumor cells. [, ] This area of research aims to leverage the body’s natural defenses to fight cancer.

Mechanism of Action

RBN-2397 functions by inhibiting the catalytic activity of PARP7, a mono-ADP-ribosyltransferase (mono-ART) enzyme. [, , ] PARP7 typically plays a role in suppressing the Type I IFN response, a critical pathway in the body's innate immune response to viral infection and cellular stress. [, , ] By inhibiting PARP7, RBN-2397 allows for the restoration and enhancement of Type I IFN signaling within tumor cells. [, , ]

  • Increased expression of interferon-stimulated genes (ISGs): RBN-2397 treatment has been observed to upregulate ISGs such as CXCL10, CCL5, MX1, IFIT1, and IFN-β in various preclinical models. [, , ]
  • Induction of adaptive immunity: Preclinical studies indicate that RBN-2397 promotes an adaptive immune response characterized by increased CD8+ T cell infiltration into the tumor microenvironment and enhanced granzyme B expression. [, , ] This suggests the potential for RBN-2397 to enhance the body’s ability to recognize and eliminate tumor cells.
  • Synergistic effects with chemotherapy: Studies have shown that combining RBN-2397 with certain chemotherapy agents, such as platinum-based drugs and taxanes, can potentiate the Type I IFN response and enhance antitumor activity. [] This suggests a potential for combination therapy approaches.
Applications
  • Understanding PARP7 as a therapeutic target: RBN-2397 is being used to validate PARP7 as a druggable target for cancer therapy by studying its role in tumor development and immune evasion. [, , , ]
  • Investigating the mechanisms of PARP7 inhibition: Studies utilizing RBN-2397 aim to elucidate the specific molecular mechanisms by which PARP7 inhibition leads to anti-tumor activity, including its impact on interferon signaling, immune cell recruitment, and tumor cell death. [, , ]
  • Exploring combination therapy approaches: Researchers are evaluating the efficacy of combining RBN-2397 with other anti-cancer agents, such as chemotherapy drugs or immune checkpoint inhibitors, to identify synergistic effects and enhance treatment outcomes. [, , ]
  • Identifying biomarkers for patient selection: Research is focused on identifying biomarkers, such as PARP7 expression levels or specific genetic signatures, that could predict which patients are most likely to benefit from RBN-2397 treatment. [, ]
Future Directions
  • Clinical development: Continued clinical trials are crucial to determine the safety, efficacy, and optimal dosing strategies for RBN-2397 in various cancer types. [, ]
  • Resistance mechanisms: Investigating potential mechanisms of resistance to PARP7 inhibition will be essential for optimizing treatment strategies and potentially developing next-generation inhibitors. []

Properties

CAS Number

2381037-82-5

Product Name

Atamparib

IUPAC Name

4-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-5-(trifluoromethyl)-1H-pyridazin-6-one

Molecular Formula

C20H23F6N7O3

Molecular Weight

523.44

InChI

InChI=1S/C20H23F6N7O3/c1-12(30-14-10-29-31-17(35)16(14)20(24,25)26)11-36-7-2-15(34)32-3-5-33(6-4-32)18-27-8-13(9-28-18)19(21,22)23/h8-10,12H,2-7,11H2,1H3,(H2,30,31,35)/t12-/m0/s1

InChI Key

UQZCQKXJAXKZQH-LBPRGKRZSA-N

SMILES

CC(COCCC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)NC3=C(C(=O)NN=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.